Enantioselective Synthesis Yield: 3-Ethylcyclopentanone Achieves 95% ee vs. Lower Selectivity for Ring Analogs
In Cu-catalyzed enantioselective conjugate addition of diethylzinc to cyclic enones, 3-ethylcyclopentanone is obtained with up to 95% (R) ee, a value significantly exceeding that achieved for the seven-membered ring analog 3-ethylcycloheptanone (63% ee) under identical conditions [1]. A separate catalytic system yields 92% ee for the cyclopentanone versus 90% ee for the cycloheptanone derivative [2].
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric conjugate addition |
|---|---|
| Target Compound Data | 95% (R) ee; 92% ee |
| Comparator Or Baseline | 3-Ethylcycloheptanone: 63% (R) ee [1]; 90% ee [2] |
| Quantified Difference | +32 percentage points [1]; +2 percentage points [2] |
| Conditions | Ligand: 1-N-benzylpyrrolidine-3,4-bis[(R)-1,1′-binaphthyl-2,2′-diyl]phosphite-l-tartaric acid; Catalyst: (CuOTf)₂·C₆H₆; Solvent: ether [1] // Ligand: 1,2:5,6-di-O-isopropylidene-3,4-bis[(R)-1,1′-H8-binaphthyl-2,2′-diyl] phosphite-D-mannitol; Catalyst: Cu(OTf)₂; Solvent: toluene [2] |
Why This Matters
The higher enantioselectivity for 3-ethylcyclopentanone enables procurement for asymmetric synthesis workflows where stereochemical purity is non-negotiable; lower ee with cycloheptanone analogs would require costly additional purification steps.
- [1] Zhao QL, Wang LL, Xing AP. Chiral phosphite ligands derived from l-(+)-tartaric acid: synthesis and application in the Cu-catalyzed 1,4-conjugate addition of organozincs to cyclic enones. Tetrahedron: Asymmetry. 2012;23(11):1606-1613. View Source
- [2] Zhao QL, Wang LL, Xing AP. Synthesis of novel diphosphite ligands derived from D-mannitol and their application in Cu-catalyzed enantioselective conjugate addition of organozinc to enones. Tetrahedron: Asymmetry. 2010;21(24):2993-2998. View Source
